Purine riboside-5'-O-triphosphate (sodium salt)

Description

Systematic IUPAC Name and Structural Interpretation

The systematic IUPAC name for this compound is 5'-triphospho-6-deamino-adenosine sodium salt . This name reflects three key structural features:

- Ribose backbone : The molecule contains a β-D-ribofuranose sugar linked to the purine base at the 1'-position.

- Triphosphate group : A triphosphate moiety is esterified to the 5'-hydroxyl group of the ribose, forming a 5'-O-triphosphoryl linkage.

- Purine base modification : The absence of the 6-amino group distinguishes it from adenosine triphosphate (ATP), making it a 6-deamino derivative.

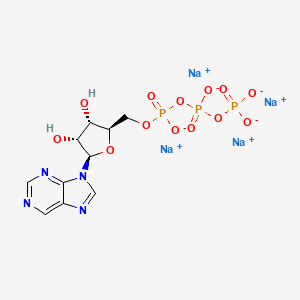

The structural formula (Figure 1) shows the purine base (hypoxanthine) connected to the ribose-triphosphate backbone, with four sodium ions neutralizing the triphosphate's negative charges.

CAS Registry Number and Alternative Designations

This compound has two primary CAS registry numbers:

- 23197-96-8 : Associated with the sodium salt form.

- 35892-95-6 : Linked to the tetrasodium formulation.

The variation arises from differences in hydration states or counterion ratios. Alternative designations include:

- PuTP (abbreviation for purine riboside triphosphate)

- 6-Deamino-ATP sodium salt

- Purine riboside triphosphate sodium

These synonyms are frequently used in biochemical literature to describe its role as an ATP analog.

Molecular Formula and Stoichiometric Composition

The molecular formula is C₁₀H₁₁N₄Na₄O₁₃P₃ , with a molecular weight of 580.09 g/mol . The stoichiometry breaks down as follows:

| Component | Quantity | Role |

|---|---|---|

| Carbon (C) | 10 atoms | Purine base and ribose backbone |

| Hydrogen (H) | 11 atoms | Saturation of bonds |

| Nitrogen (N) | 4 atoms | Purine ring structure |

| Sodium (Na) | 4 atoms | Counterions for triphosphate |

| Oxygen (O) | 13 atoms | Ribose and phosphate groups |

| Phosphorus (P) | 3 atoms | Triphosphate moiety |

This composition highlights the compound’s anionic nature, balanced by four sodium cations.

Salt Formulation and Counterion Considerations

The sodium salt formulation arises from the deprotonation of the triphosphate group (-PO₃⁻), which carries a -4 charge at physiological pH. Each phosphate group contributes one negative charge, with the fourth charge originating from the hydroxyl group on the ribose. The tetrasodium form (Na₄C₁₀H₁₁N₄O₁₃P₃ ) ensures charge neutrality, enhancing solubility in aqueous solutions.

Key properties influenced by the sodium counterions :

- Solubility : Highly soluble in water due to ionic interactions.

- Stability : Sodium ions reduce electrostatic repulsion between phosphate groups, preventing aggregation.

- Bioavailability : The salt form facilitates cellular uptake in experimental systems.

This formulation is critical for its application in enzymatic assays, where ionic strength and solubility directly impact experimental outcomes.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11N4Na4O13P3 |

|---|---|

Molecular Weight |

580.09 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15N4O13P3.4Na/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14;;;;/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-,10-;;;;/m1..../s1 |

InChI Key |

MVLIGYOSEAYNOT-KLZZHCBDSA-J |

Isomeric SMILES |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Protection of Ribose Hydroxyl Groups :

Purine riboside is treated with 2,2-dimethoxypropane and para-toluenesulfonic acid (PTSA) in acetone to form a 2',3'-acetonide intermediate. This prevents undesired side reactions during phosphorylation. -

Phosphorylation with POCl₃ :

The acetonide-protected riboside is dissolved in triethyl phosphate and cooled to 0°C. POCl₃ is added dropwise, followed by stirring for 4 hours. The reaction is quenched with ice-water, and the pH is adjusted to 7.0–7.5 using sodium bicarbonate. -

Deprotection and Isolation :

The acetonide group is removed enzymatically using lipases or chemically via mild acid hydrolysis. The crude product is purified via ion-exchange chromatography (DEAE Sephadex A-25) with a triethylammonium bicarbonate (TEAB) gradient.

Yield : 19–54% for triphosphate formation.

Key Advantages : Scalability (>5 g batches) and compatibility with base-sensitive purine analogs.

Enzymatic Synthesis Using Purine Nucleoside Phosphorylase (PNP)

Enzymatic methods leverage bacterial or eukaryotic PNPs to catalyze the reversible ribosylation of purine bases. This approach is ideal for avoiding harsh chemical conditions:

Procedure:

-

Substrate Preparation :

Purine base (e.g., nebularine) is incubated with ribose-1-phosphate and recombinant PNP from Escherichia coli in Tris-HCl buffer (pH 7.5). -

Triphosphorylation via Kinases :

The resulting purine riboside is phosphorylated to PRTP-Na using adenylate kinase (AK) and nucleoside diphosphate kinase (NDPK) in a one-pot reaction. ATP and Mg²⁺ are added as phosphate donors. -

Purification :

The reaction mixture is passed through a centrifugal filter (10 kDa cutoff) to remove enzymes, followed by HPLC on a C18 column with 0.1 M ammonium acetate (pH 6.5).

Yield : 60–75% for ribosylation; 85–90% phosphorylation efficiency.

Key Advantages : Stereospecificity and minimal by-products.

Microbial Fermentation with Engineered Bacillus subtilis

A patent (US3268415A) describes PRTP-Na production via fermentation using Bacillus subtilis strains optimized for purine metabolism:

Procedure:

-

Strain Cultivation :

Cells are grown in a medium containing glucose (20 g/L), yeast extract (5 g/L), KH₂PO₄ (1.5%), and MgSO₄ (0.1%) at 37°C for 48 hours. -

Nucleotide Extraction :

Biomass is lysed via sonication, and nucleotides are precipitated with cold ethanol. PRTP-Na is isolated using anion-exchange chromatography (Q Sepharose FF).

Yield : 0.8–1.2 g/L.

Key Advantages : Cost-effective for industrial-scale production.

Solid-Phase Synthesis for Modified Analogs

Modified PRTP-Na derivatives (e.g., 6-chloro or 2-aminopurine variants) are synthesized using solid-phase techniques:

Procedure:

-

Resin Functionalization :

Controlled pore glass (CPG) is derivatized with succinyl linker to anchor the purine riboside. -

Stepwise Phosphorylation :

Phosphoramidite reagents (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) are coupled in the presence of tetrazole. Oxidation with iodine yields phosphate linkages. -

Cleavage and Deprotection :

The product is cleaved from the resin using ammonium hydroxide, followed by HPLC purification.

Yield : 30–40% for triphosphate synthesis.

Key Advantages : Enables site-specific modifications for structure-activity studies.

Analytical Characterization

Spectroscopic Validation:

Stability Data:

-

Storage : -20°C in aqueous solution (pH 7.5); stable for 12 months.

-

Decomposition : Hydrolysis to monophosphate at >37°C or pH <5.0.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Yoshikawa-Ludwig | 19–54 | ≥95 | High | $$$ |

| Enzymatic | 60–90 | ≥98 | Moderate | $$ |

| Fermentation | 0.8–1.2 g/L | 80–90 | Industrial | $ |

| Solid-Phase | 30–40 | ≥90 | Low | $$$$ |

Chemical Reactions Analysis

Types of Reactions

Purine riboside-5’-O-triphosphate (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted purine riboside derivatives .

Scientific Research Applications

Scientific Research Applications of Purine Riboside-5'-O-Triphosphate (Sodium Salt)

Purine riboside-5'-O-triphosphate (sodium salt), also known as PTP or PRTP, is an active metabolite of nebularine. It has applications in various scientific research areas, including its use as an inhibitor of DNA primase and in studying enzyme activities .

Biochemical and Enzymatic Studies

- Inhibition of DNA Primase: Purine riboside-5'-O-triphosphate (sodium salt) acts as an inhibitor of DNA primase ATP and GTP polymerization activities. For the human enzyme, it has IC50 values of 35 µM and 28 µM, respectively .

- CaMKII Inhibition: This compound also inhibits CaMKII (Calmodulin-dependent protein kinase II), with a Ki value of 590 µM .

Use as an ATP Analog

Some scientific applications involve the use of modified purine nucleotides like 2-Aminopurine riboside-5'-O-triphosphate as analogs of ATP (Adenosine-5'-O-triphosphate) . 2-Aminopurine riboside-5'-O-triphosphate is a fluorescent analog of ATP and GTP (Guanosine-5'-O-triphosphate) .

Properties of 2-Aminopurine riboside-5'-O-triphosphate:

- Fluorescence: Excitation at 303 nm and emission at 370 nm .

- Purity: Typically greater than 95% (HPLC / UV / 243 nm) at the time of quality control and packing .

- Spectroscopic Properties: λ max 243 nm, ε 8.0 L mmol-1 cm-1 (Tris-HCl pH 7.5), λ exc 305 nm, λ em 370 nm .

Related Compounds

Other related compounds, such as 6-Chloropurine-riboside-5'-triphosphate, are also used for general laboratory research .

Properties of 6-Chloropurine-riboside-5'-triphosphate:

- Purity: ≥ 95 % (HPLC)

- Spectroscopic Properties: λ max 263 nm, ε 8.9 L mmol -1 cm -1 (Tris-HCl pH 7.5)

Mechanism of Action

The mechanism of action of purine riboside-5’-O-triphosphate (sodium salt) involves its interaction with ATP receptors. It competes with ATP, thereby influencing various cellular processes. The compound’s molecular targets include enzymes that interact with ATP, and it can modulate pathways involving ATP-dependent reactions .

Comparison with Similar Compounds

Structural Analogues

Cytokinin Ribotides (Monophosphates)

- Zeatin riboside-5'-monophosphate (ZRMP): Found in coconut palm, this monophosphate activates the CRE1/AHK4 cytokinin receptor in bacterial assays but lacks activity against AHK3 .

- Dihydrozeatin riboside-5'-monophosphate (DHZRMP): Exhibits dynamic concentration changes in plant tissues under stress, such as plasma-treated pea seeds, suggesting roles in stress response .

Structural Differences: PRTP contains a triphosphate group, whereas these analogues are monophosphates. The additional phosphates in PRTP likely enhance its energy transfer capacity and receptor binding avidity compared to monophosphates.

Triphosphate-Containing Analogues

- 2-Aminopurine riboside-5'-O-triphosphate (fATP): A fluorescent ATP analogue used in cGAS inhibition assays. Unlike PRTP, fATP incorporates a 2-aminopurine base, enabling real-time tracking of enzymatic activity .

- 6-Thioguanosine-5′-O-triphosphate sodium salt: Modifies guanosine with a sulfur atom at the 6-position, altering its role in gene expression regulation and signal transduction .

Key Distinction : PRTP lacks fluorescent or thiol modifications, focusing instead on cytokinin-like activity.

Deoxyribose and Glucoside Derivatives

- Zeatin-9-(2′-deoxyriboside) (tZ2′dR) : Inhibits DNA polymerase I in E. coli but shows weak cytokinin activity in plant assays .

- Cis-zeatin riboside-O-glucoside (cZROG): A glucosylated derivative with reduced bioactivity compared to non-conjugated forms, highlighting the importance of free phosphate groups .

Functional Insight : PRTP’s triphosphate and ribose moieties likely confer greater metabolic stability and receptor specificity than deoxyribose or glucoside derivatives.

Biological Activity

Purine riboside-5'-O-triphosphate (PRTP), a sodium salt form of purine riboside triphosphate, is an active metabolite derived from the antiviral compound nebularine. This compound exhibits significant biological activities, particularly in the context of cancer therapy and cellular metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11N4O13P3 - 4Na

- Molecular Weight : 580.1 g/mol

- CAS Number : 35892-95-6

- Purity : ≥95% .

PRTP functions primarily as an inhibitor of several key enzymatic processes:

- DNA Primase Activity : PRTP inhibits DNA primase, which is crucial for DNA replication. The IC50 values for ATP and GTP polymerization activities are reported as 35 µM and 28 µM, respectively, indicating its potency against human enzymes involved in DNA synthesis .

- Calmodulin-dependent Protein Kinase II (CaMKII) : It also acts as an inhibitor of CaMKII with a Ki value of 590 µM, impacting various signaling pathways associated with cell growth and differentiation .

- Adenosine Kinase : PRTP is formed from nebularine through adenosine kinase activity, leading to the depletion of intracellular ATP levels, which can induce apoptosis in certain cell types .

Antiviral and Anticancer Properties

PRTP has been studied for its potential in treating viral infections and various cancers due to its ability to modulate nucleotide levels within cells:

- Antiviral Activity : As a metabolite of nebularine, PRTP exhibits antiviral properties that may be leveraged against specific viral pathogens .

- Anticancer Activity : Research indicates that PRTP can induce cell death in cancer cells by disrupting normal nucleotide metabolism and promoting apoptosis. In vitro studies have shown significant cytotoxicity against various cancer cell lines .

Case Studies and Experimental Evidence

- Cellular Studies : In isolated rat thymocytes, PRTP has been shown to induce cell death through ATP depletion, which can be mitigated by adenosine kinase inhibitors such as 5-iodotubercidin .

- Inhibition of Polymerases : Studies have demonstrated that PRTP effectively inhibits DNA polymerases, leading to reduced DNA synthesis in rapidly dividing cells, which is particularly relevant for cancer treatment .

- Comparison with Other Nucleosides : In comparative studies, PRTP has been shown to have an IC50 range from 0.028 to 0.29 μM against solid tumors and leukemia cell lines, highlighting its efficacy relative to other nucleoside analogs .

Data Table: Biological Activity Overview

Q & A

Basic: What are the primary methods for detecting and quantifying Purine riboside-5'-O-triphosphate (sodium salt) in plant extracts?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying nucleotides like Purine riboside-5'-O-triphosphate (PRTP) in complex biological matrices. Key steps include:

- Extraction: Use cold methanol/formic acid/water (60:5:35) with antioxidants (e.g., BHT) to stabilize labile nucleotides during tissue homogenization .

- Internal Standards: Add deuterated cytokinin nucleotides (e.g., [²H₅]-trans-zeatin riboside-5'-monophosphate) to correct for matrix effects and ionization efficiency .

- Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with ammonium formate buffers (pH 3.4) for optimal separation .

- Detection: Use high-resolution tandem MS (HR-MS/MS) in positive ion mode, monitoring for precursor-to-product ion transitions specific to PRTP (e.g., m/z 508 → 136 for the purine moiety) .

Basic: How is Purine riboside-5'-O-triphosphate (sodium salt) synthesized and purified for research applications?

Methodological Answer:

PRTP is typically synthesized via enzymatic phosphorylation of purine ribosides or chemical phosphorylation using phosphoramidite chemistry:

- Enzymatic Route: Purine nucleoside phosphorylase (PNP) catalyzes the transfer of a phosphate group from ATP to purine ribosides in buffered solutions (pH 7.5–8.0). Reaction progress is monitored via ³¹P NMR to confirm triphosphate formation .

- Chemical Synthesis: Use 2-cyanoethyl-protected phosphoramidites in anhydrous conditions, followed by oxidative cleavage (e.g., iodine/water) and ion-exchange chromatography (e.g., DEAE-Sephadex) for sodium salt purification .

- Quality Control: Validate purity via ¹H/³¹P NMR (e.g., δP ~−10 ppm for α-phosphate) and anion-exchange HPLC with UV detection at 260 nm .

Advanced: How does Purine riboside-5'-O-triphosphate (sodium salt) influence RNA virus recognition by innate immune sensors like RIG-I?

Methodological Answer:

PRTP’s 5ʹ-triphosphate moiety mimics viral RNA ligands, enabling mechanistic studies of RIG-I activation:

- Binding Assays: Use surface plasmon resonance (SPR) or fluorescence polarization to measure PRTP’s affinity for recombinant RIG-I’s C-terminal domain (CTD). Reported Kd values for triphosphorylated RNAs range from 10–100 nM .

- Functional Assays: Transfect PRTP into HEK293T cells stably expressing RIG-I and a luciferase reporter under an interferon-stimulated response element (ISRE). Compare activity to canonical 5ʹ-triphosphate RNA controls .

- Contradictions: While PRTP’s triphosphate group is essential for RIG-I binding, its purine base may sterically hinder interactions compared to uracil-based triphosphates. This highlights the need for structure-activity relationship (SAR) studies using modified bases .

Advanced: What experimental challenges arise when studying Purine riboside-5'-O-triphosphate (sodium salt) in plant cytokinin signaling pathways?

Methodological Answer:

Key challenges include distinguishing PRTP from endogenous nucleotides and resolving conflicting roles in signaling:

- Specificity Issues: PRTP may cross-react with purine transporters (e.g., ENT family) or kinases (e.g., nucleoside diphosphate kinases). Use radiolabeled [³²P]-PRTP in competition assays with ATP/GTP to quantify off-target uptake .

- Metabolic Instability: PRTP is rapidly hydrolyzed by apyrases in plant tissues. Inhibit phosphatase activity using sodium orthovanadate (1 mM) or employ phosphatase-null mutants (e.g., Arabidopsis apy1/apy2 lines) .

- Contradictory Data: PRTP is reported both as a cytokinin metabolite and a weak agonist of histidine kinase receptors (e.g., AHK3). Resolve this via receptor-binding assays (e.g., microscale thermophoresis) and transcriptomic profiling of cytokinin-responsive genes (e.g., ARR5) .

Advanced: How can Purine riboside-5'-O-triphosphate (sodium salt) be used to probe nucleotide-dependent enzyme mechanisms?

Methodological Answer:

PRTP serves as a substrate analog for studying enzymes like RNA polymerases or GTPases:

- Kinetic Analysis: Measure kcat/Km for PRTP vs. GTP in E. coli RNA polymerase transcription assays. Triphosphate analogs with modified bases (e.g., 2′-fluoro substitutions) often exhibit reduced incorporation rates (Ki ~200 µM) .

- Crystallography: Co-crystallize PRTP with target enzymes (e.g., reverse transcriptase) to resolve binding modes. Soak crystals in PRTP-containing mother liquor and collect datasets at 1.8–2.5 Å resolution .

- Single-Molecule Studies: Use Förster resonance energy transfer (FRET) to monitor real-time conformational changes in helicases incubated with PRTP and ATPγS .

Basic: What are the stability and storage requirements for Purine riboside-5'-O-triphosphate (sodium salt)?

Methodological Answer:

PRTP is hygroscopic and prone to hydrolysis. Optimal handling includes:

- Storage: Lyophilized powder at −80°C under argon. Reconstitute in nuclease-free water (pH 7.0) with 1 mM EDTA to chelate divalent cations .

- Stability Testing: Monitor degradation via ³¹P NMR; α-phosphate hydrolysis produces pyrophosphate (δP ~0 ppm) and riboside monophosphate (δP ~3 ppm) .

- Avoid: Freeze-thaw cycles, prolonged exposure to pH <5 or >9, and UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.